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molecular formula C15H23ClN2O2S B2829037 N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide CAS No. 863222-14-4

N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide

Cat. No. B2829037
M. Wt: 330.87
InChI Key: NSTVHCVUHYDBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691860B2

Procedure details

3-Chloropropanesulfonyl chloride (0.26 mL) was added to the ether solution (10 mL) containing 4-amino-1-benzylpiperidine (400 mg) at 0° C., followed by stirring for 3 hrs. The reaction mixture was concentrated under reduced pressure to give the title compound (678 mg).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][S:5](Cl)(=[O:7])=[O:6].[NH2:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12][CH2:11]1>CCOCC>[Cl:1][CH2:2][CH2:3][CH2:4][S:5]([NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12][CH2:11]1)(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCCCS(=O)(=O)NC1CCN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 678 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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